molecular formula C20H23N3O6S B331605 methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B331605
M. Wt: 433.5 g/mol
InChI Key: OVEMWIXDJZAYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(diethylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
  • Methyl 5-(diethylcarbamoyl)-2-[(3,4-dimethylbenzoyl)amino]-4-methylthiophene-3-carboxylate

Uniqueness

methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H23N3O6S/c1-6-22(7-2)19(25)16-12(4)15(20(26)29-5)18(30-16)21-17(24)13-9-8-11(3)14(10-13)23(27)28/h8-10H,6-7H2,1-5H3,(H,21,24)

InChI Key

OVEMWIXDJZAYDX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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